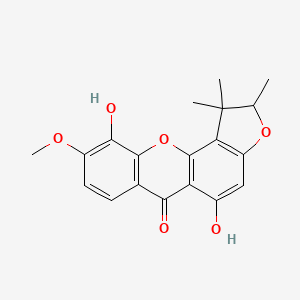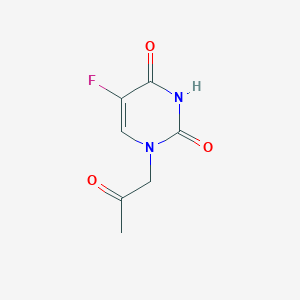
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug that is commonly used to treat various types of cancer. It is a pyrimidine analog that inhibits the synthesis of DNA and RNA, thereby preventing the growth of cancer cells.
Wirkmechanismus
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil works by inhibiting the synthesis of DNA and RNA, which are essential for the growth and division of cancer cells. It is converted into an active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which binds to thymidylate synthase, an enzyme that is involved in the synthesis of thymidine. This binding prevents the synthesis of thymidine, which is essential for DNA replication. As a result, the growth and division of cancer cells are inhibited.
Biochemical and Physiological Effects:
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has both biochemical and physiological effects on the body. Biochemically, it inhibits the synthesis of DNA and RNA, as discussed earlier. Physiologically, it can cause a range of side effects, including nausea, vomiting, diarrhea, fatigue, and hair loss. It can also affect the bone marrow, leading to a decrease in the production of white blood cells, red blood cells, and platelets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil in lab experiments is its well-established anti-cancer properties. It is a widely used chemotherapy drug that has been extensively studied. However, one limitation is that it can have toxic effects on normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of focus is the identification of biomarkers that can predict response to treatment, which can help personalize treatment for individual patients. Additionally, there is ongoing research into the use of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil in combination with other drugs or therapies to improve treatment outcomes.
Synthesemethoden
The synthesis of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil involves the reaction of 5-fluorouracil-6-carboxylic acid with acetic anhydride to form 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione. This reaction is catalyzed by sulfuric acid or hydrochloric acid. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has been extensively studied for its anti-cancer properties. It is widely used to treat various types of cancer, including breast, colon, rectal, and stomach cancer. It has also been used in combination with other chemotherapy drugs to improve treatment outcomes. In addition to its anti-cancer properties, 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has been studied for its potential use in the treatment of viral infections, such as hepatitis B and C.
Eigenschaften
IUPAC Name |
5-fluoro-1-(2-oxopropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQAIMCHSQGJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C(=O)NC1=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439207 |
Source


|
| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72975-34-9 |
Source


|
| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

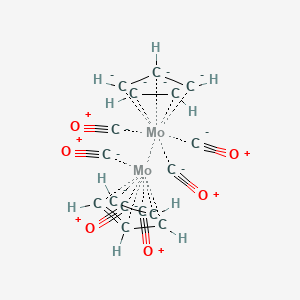
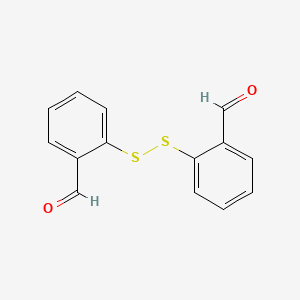
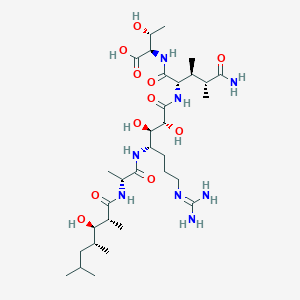
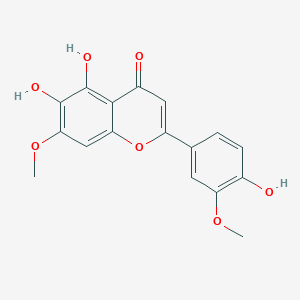
![5-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7-dihydro-5H-1-benzothiophen-4-one](/img/structure/B1249848.png)




![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1249856.png)


